molecular formula C22H20N2O5 B1226149 3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid

3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid

Cat. No. B1226149
M. Wt: 392.4 g/mol
InChI Key: FXDLPTVXBDPKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(2-cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid is an aromatic amide.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation of Condensed 1,3-Oxazines : A study by Stájer et al. (2004) involved the treatment of amino methanol with various oxo carboxylic acids, including benzoic acid derivatives, to produce isoindolo[1,3]oxazines, demonstrating a method for creating complex organic compounds (Stájer et al., 2004).
  • Synthesis of Triazinyl Alaninamides : Research by Sañudo et al. (2006) described the synthesis of triazinyl alaninamides using isocyanide and benzoylformic acid, highlighting the creation of new classes of compounds with potential applications in various fields (Sañudo et al., 2006).

Structural and Molecular Analysis

  • Co-crystal Characterization : Ma et al. (2015) characterized novel co-crystals combining cyclohexanol derivatives with hydroxy benzoic acids, providing insights into molecular structures and interactions, which could be relevant in understanding the structural properties of related compounds (Ma et al., 2015).
  • Hirshfeld Analysis of Organotin Carboxylates : A study by Xiao et al. (2013) explored the synthesis and characterization of organotin carboxylates, including those based on benzoic acid derivatives, offering a detailed look at the molecular architecture of these compounds (Xiao et al., 2013).

Application in Organic Chemistry and Material Science

  • Synthesis of 1,8-Naphthalimide Derivatives : Srivastava et al. (2016) synthesized new 1,8-naphthalimide compounds, including benzoic acid derivatives, highlighting their potential in organic chemistry and material science due to their photophysical properties (Srivastava et al., 2016).

Biological and Pharmaceutical Aspects

  • Evaluation of Antioxidant Activity : Kumar et al. (2021) synthesized benzoic acid derivatives and evaluated their antioxidant activity, indicating potential applications in pharmaceutical research (Kumar et al., 2021).

properties

Product Name

3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

3-[(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid

InChI

InChI=1S/C22H20N2O5/c25-19(23-15-6-4-5-14(11-15)22(28)29)13-9-10-17-18(12-13)21(27)24(20(17)26)16-7-2-1-3-8-16/h4-6,9-12,16H,1-3,7-8H2,(H,23,25)(H,28,29)

InChI Key

FXDLPTVXBDPKOE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)O

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid
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3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid
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3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid
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3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid
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3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid
Reactant of Route 6
3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid

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